4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-Benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a bicyclic core structure fused with a thiadiazine ring. The compound features a benzyl group at position 4 and a 4-ethylphenyl substituent at position 2 (Fig. 1).
Properties
IUPAC Name |
4-benzyl-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-17-12-14-19(15-13-17)24-22(25)23(16-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPPEPLNOOZWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using 4-ethylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzothiadiazine dioxide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with structurally similar compounds:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₂₁H₂₀N₂O₃S.
Key Observations :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds like 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)... (CAS 866846-92-6) exhibit stronger receptor binding due to chloro and methoxy groups, which enhance electronic interactions with targets such as orexin receptors . Heterocyclic Modifications: Compound 23 () incorporates a pyridinyl group, demonstrating the importance of nitrogen-containing heterocycles in optimizing ligand-receptor interactions .
Synthetic Accessibility :
- Microwave-assisted synthesis () is efficient for introducing carbohydrazide moieties, whereas tritiation methods (e.g., Crabtree’s catalyst in ) are critical for radiolabeled analogs .
Physicochemical Properties :
- Lipophilicity (logP): The target compound’s logP is predicted to be higher (~3.5) than derivatives with polar substituents (e.g., 7-chloro-5-methoxy... with logP ~2.1), influencing solubility and metabolic stability .
- Melting Points: Crystalline derivatives like 3-benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide () exhibit higher melting points (>200°C) due to hydrogen bonding, whereas alkyl-substituted analogs may show lower thermal stability .
Research Findings and Implications
- Druglikeness : The compound’s molecular weight (368.41) and moderate lipophilicity align with Lipinski’s criteria, supporting oral bioavailability .
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